![molecular formula C19H20N4O3 B2379406 N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941890-26-2](/img/structure/B2379406.png)
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide, also known as Compound 1, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This compound has shown promising results in preclinical studies as a potential treatment for c-Myc-driven cancers.
Scientific Research Applications
1. Neuroprotection and Oxidative Stress
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide and related compounds have been studied for their neuroprotective properties, particularly in the context of Parkinson's disease. This research is driven by the hypothesis that oxidative stress plays a significant role in neurodegenerative diseases. A study demonstrated the protective effects of a similar compound, mangiferin, against oxidative stress-induced cytotoxicity in murine neuroblastoma cells, suggesting potential therapeutic applications for related compounds in treating neurodegenerative disorders like Parkinson's disease (Amazzal et al., 2007).
2. Catalysis and Organic Synthesis
Compounds related to N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide have been explored for their role in catalyzing organic reactions. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide was found to be an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature (Bhunia et al., 2022). This highlights its potential utility in facilitating various synthetic processes in organic chemistry.
3. Photovoltaic and Energy Applications
Research into similar compounds, such as N,N'-bis((pyridin-2-yl)methylene)-p-phenylenediimine, has been conducted in the context of enhancing the performance of dye-sensitized solar cells (DSSCs). These studies explore the potential of such compounds in improving the efficiency of solar energy conversion, indicating broader applications in renewable energy technologies (Wei et al., 2015).
properties
IUPAC Name |
N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-11-15(4-5-16(13)23-10-2-3-17(23)24)22-19(26)18(25)21-12-14-6-8-20-9-7-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRXXVATKRAUDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.